REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1.[CH:12]([S:14]([CH:17]=[CH2:18])(=[O:16])=[O:15])=[CH2:13].[F:19][C:20]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[C:21]=1[NH2:22]>C(OCC)(=O)C>[F:19][C:20]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[C:21]=1[N:22]1[CH2:18][CH2:17][S:14](=[O:16])(=[O:15])[CH2:12][CH2:13]1 |f:0.1.2.3|
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Name
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|
Quantity
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310 g
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Type
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reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
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|
Quantity
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2.5 L
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Type
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reactant
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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230 mL
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Type
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reactant
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Smiles
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C(=C)S(=O)(=O)C=C
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Name
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|
Quantity
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250 mL
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Type
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reactant
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Smiles
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FC1=C(N)C(=CC=C1)F
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Name
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Quantity
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3 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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hexanes
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Quantity
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900 mL
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Type
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solvent
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Smiles
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|
Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to give a cloudy green suspension
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Type
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CUSTOM
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Details
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Upon completion, the heat is removed
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Type
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TEMPERATURE
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Details
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the black solution is self-cooled to 70° C
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Type
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CUSTOM
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Details
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The reaction mixture is quenched in methylene chloride (4 L)
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Type
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EXTRACTION
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Details
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The aqueous phase is extracted with methylene chloride
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Type
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CONCENTRATION
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Details
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The combined organic layers are concentrated
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Type
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ADDITION
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Details
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added branched octane (3 L)
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Type
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TEMPERATURE
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Details
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cooled to 0° C. for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The solids are filtered
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Type
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WASH
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Details
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washed with branched octane (2×500 mL)
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Type
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DISSOLUTION
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Details
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The crude black solids are dissolved into methylene chloride (3 L)
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Type
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WASH
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Details
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The column is eluted with dichloromethane (16 L) until clear
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Type
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CONCENTRATION
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Details
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The methylene chloride solution is concentrated
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Type
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CUSTOM
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Details
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to give light brown solids (387 g or 68% yield)
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Type
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TEMPERATURE
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Details
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The black solution is self-cooled to room temperature overnight
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Duration
|
8 (± 8) h
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Type
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FILTRATION
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Details
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The light amber crystal needles are filtered
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Type
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WASH
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Details
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washed with hexanes (4×250 mL)
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Type
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CUSTOM
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Details
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The solids are dried in vacuo at 50° C. overnight
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Duration
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8 (± 8) h
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)N1CCS(CC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 314 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |